Tipranavir-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

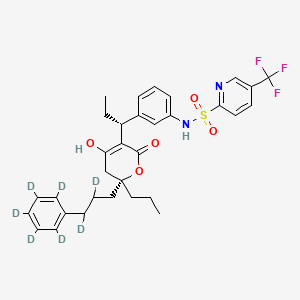

2D Structure

3D Structure

Properties

Molecular Formula |

C32H35F3N2O5S |

|---|---|

Molecular Weight |

623.7 g/mol |

IUPAC Name |

N-[3-[(1R)-1-[(2R)-2-[2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-hydroxy-6-oxo-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C32H35F3N2O5S/c1-3-17-31(18-9-12-22-10-6-5-7-11-22)20-27(38)29(30(39)42-31)26(4-2)23-13-8-14-25(19-23)37-43(40,41)28-16-15-24(21-36-28)32(33,34)35/h5-8,10-11,13-16,19,21,26,37-38H,3-4,9,12,17-18,20H2,1-2H3/t26-,31-/m1/s1/i5D,6D,7D,9D,10D,11D,12D/t9?,12?,26-,31- |

InChI Key |

UIHHDGRZFSIEHC-VFBFIAPLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C([2H])C[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)NS(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H] |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Tipranavir-d7, a deuterated analog of the non-peptidic HIV-1 protease inhibitor, Tipranavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Tipranavir, with the systematic name N-{3-[(1R)-1-[(2R)-6-hydroxy-4-oxo-2-(2-phenylethyl)-2-propyl-3,4-dihydro-2H-pyran-5-yl]propyl]phenyl}-5-(trifluoromethyl)pyridine-2-sulfonamide, is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the replication of the virus.[1] Its deuterated isotopologue, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. The strategic incorporation of seven deuterium atoms provides a distinct mass shift for mass spectrometry-based analysis without significantly altering the molecule's chemical behavior.

Chemical Properties

The chemical properties of Tipranavir and its deuterated analog are summarized in the tables below. This data is crucial for understanding the molecule's behavior in various experimental settings.

Table 1: General Chemical Properties

| Property | Tipranavir | This compound |

| Chemical Formula | C₃₁H₃₃F₃N₂O₅S[1][2][3] | C₃₁H₂₆D₇F₃N₂O₅S[4] |

| Molecular Weight | 602.67 g/mol [1][2] | 609.71 g/mol [4] |

| Appearance | White to off-white or slightly yellow solid[5] | Solid[4] |

| Stereochemistry | (1R, 6R) configuration[5] | (1R, 6R) configuration |

Table 2: Solubility and Stability

| Property | Data |

| Solubility | Freely soluble in dehydrated alcohol and propylene glycol. Insoluble in aqueous buffer at pH 7.5.[3][5] |

| Storage Stability | Recommended to be stored at -20°C for long-term stability.[6] |

Synthesis of this compound

The synthesis of this compound is based on the established synthetic route for Tipranavir, as detailed in U.S. Patent 5,852,195. The key strategy for introducing the deuterium atoms involves the use of a deuterated starting material in one of the convergent synthesis pathways. Specifically, the phenylethyl group is introduced using deuterated (phenylethyl-d7)magnesium bromide.

Proposed Synthetic Pathway

The overall synthetic strategy is a convergent approach, involving the synthesis of two key intermediates: a chiral dihydropyrone moiety and a substituted aniline derivative. These intermediates are then coupled to form the final product.

Caption: Proposed convergent synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are adapted from the general procedures outlined in U.S. Patent 5,852,195, with modifications for the incorporation of deuterium.

Step 1: Synthesis of 6-Propyl-4-hydroxy-2H-pyran-2-one

-

To a solution of ethyl 3-oxooctanoate in an appropriate solvent (e.g., diethyl ether), add sodium hydride portion-wise at 0°C.

-

After stirring for 30 minutes, add acetyl chloride dropwise and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting ethyl 2-acetyl-3-oxooctanoate by distillation.

-

Treat the purified product with a strong acid (e.g., sulfuric acid) and heat to induce cyclization.

-

Cool the reaction mixture, dilute with water, and extract the product, 6-propyl-4-hydroxy-2H-pyran-2-one.

-

Recrystallize the product from a suitable solvent system.

Step 2: Synthesis of Racemic 6-(Phenylethyl-d7)-6-propyl-5,6-dihydro-4-hydroxy-2H-pyran-2-one

-

Prepare (phenylethyl-d7)magnesium bromide from bromobenzene-d5 and ethyl-d2 bromide with magnesium turnings in anhydrous THF.

-

To a solution of 6-propyl-4-hydroxy-2H-pyran-2-one in anhydrous THF at -78°C, add the freshly prepared (phenylethyl-d7)magnesium bromide solution dropwise.

-

Allow the reaction to stir at -78°C for 2 hours and then warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Chiral Resolution of the Dihydropyrone Intermediate

-

The racemic dihydropyrone is resolved into its enantiomers using a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts.

-

Separate the diastereomers by fractional crystallization.

-

Liberate the desired enantiomer from the salt by treatment with a mild acid.

Step 4: Synthesis of N-(3-aminopropyl)aniline

-

Reduce 3-nitrocinnamic acid to 3-aminocinnamic acid using a suitable reducing agent (e.g., iron in acetic acid).

-

Protect the amino group with a suitable protecting group (e.g., Boc anhydride).

-

Reduce the carboxylic acid to the corresponding alcohol.

-

Convert the alcohol to a leaving group (e.g., a tosylate).

-

Displace the leaving group with an amine source (e.g., ammonia).

-

Deprotect the amino group to yield N-(3-aminopropyl)aniline.

Step 5: Coupling and Final Synthesis of this compound

-

Couple the chiral dihydropyrone intermediate with N-(3-aminopropyl)aniline under standard peptide coupling conditions.

-

React the resulting amine with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide.

-

If any protecting groups are present, carry out the final deprotection step to yield this compound.

-

Purify the final product by column chromatography or recrystallization.

Mechanism of Action

Tipranavir functions as a potent and selective inhibitor of the HIV-1 protease enzyme.[1] The binding of Tipranavir to the active site of the protease prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the maturation of new, infectious virions.[7]

Caption: Inhibition of HIV-1 protease by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The proposed synthetic pathway, based on established literature, offers a viable route for the preparation of this important analytical standard. The tabulated chemical data and the illustrated mechanism of action further contribute to a comprehensive understanding of this molecule for research and development purposes.

References

- 1. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tipranavir (TPV), a non-peptidic protease inhibitor, is a critical component in the treatment of multidrug-resistant HIV-1.[1] Its metabolic profile, primarily governed by cytochrome P450 3A4 (CYP3A4), presents both a challenge and an opportunity for optimization.[2][3] Co-administration with the potent CYP3A4 inhibitor ritonavir is necessary to boost its bioavailability, highlighting its susceptibility to extensive first-pass metabolism.[1][2] This technical guide explores the theoretical impact of deuterium substitution on the metabolic fate of Tipranavir. By strategically replacing hydrogen atoms with deuterium at known sites of metabolism, it is hypothesized that the metabolic rate can be attenuated, leading to an improved pharmacokinetic profile, potentially reducing the therapeutic dose and associated toxicities. This document provides a comprehensive overview of Tipranavir's metabolism, proposes a rationale for deuteration, and outlines detailed, albeit hypothetical, experimental protocols to evaluate the effects of such modifications.

Introduction to Deuteration in Drug Development

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass. This seemingly minor alteration leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.[4] In drug metabolism, many phase I reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds.[5] By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced.[6] This strategy has the potential to:

-

Improve Metabolic Stability: Decrease the rate of clearance, leading to a longer drug half-life.[7]

-

Enhance Bioavailability: Reduce first-pass metabolism, increasing the concentration of the active drug in systemic circulation.

-

Modify Metabolite Profile: Potentially shift metabolism away from the formation of toxic or inactive metabolites.[6]

-

Reduce Dosing Frequency and Pill Burden: A longer half-life may allow for less frequent administration.

Metabolic Profile of Tipranavir

Tipranavir is extensively metabolized in the liver, with CYP3A4 being the predominant enzyme responsible for its biotransformation.[2][8][9] Studies in mice have identified eight primary metabolites, including monohydroxylated, desaturated, dealkylated, and dihydroxylated forms.[8] Five of these metabolites have been recapitulated in in-vitro studies using human liver microsomes.[8] The primary routes of metabolism are oxidative.

Identified Metabolites of Tipranavir

Based on mass spectrometry and fragmentation analysis, the following major metabolic transformations of Tipranavir have been elucidated[8]:

-

Monohydroxylation: Addition of a hydroxyl group occurs at three distinct locations:

-

Dealkylation:

-

Metabolite V: This involves an unusual carbon-carbon bond cleavage, resulting in a dealkylated product.[8]

-

-

Desaturation (Dehydrogenation):

-

Metabolites VI, VII, VIII: Formation of a double bond at different positions.[8]

-

-

Dihydroxylation:

-

Metabolite IX: Addition of two hydroxyl groups.[8]

-

Proposed Sites for Deuteration

Based on the identified metabolic pathways, strategic deuteration of Tipranavir could significantly alter its metabolic profile. The following diagram illustrates the structure of Tipranavir and highlights the logical positions for deuterium substitution to impede metabolic degradation.

Quantitative Analysis of Tipranavir Metabolism (Hypothetical Data)

The following tables summarize hypothetical quantitative data for the metabolism of Tipranavir and its deuterated analogs in human liver microsomes. This data is for illustrative purposes to demonstrate the expected outcomes of deuteration and is not based on direct experimental results for deuterated Tipranavir.

Table 1: In Vitro Metabolic Stability of Tipranavir and Deuterated Analogs

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Tipranavir (TPV) | 15 | 46.2 |

| d-TPV (Aniline-D4) | 25 | 27.7 |

| d-TPV (Benzyl-D5) | 35 | 19.8 |

| d-TPV (Phenethyl-D5) | 28 | 24.8 |

| d-TPV (Propyl-D7) | 45 | 15.4 |

Table 2: Relative Formation of Major Metabolites in Human Liver Microsomes (Hypothetical)

| Compound | Metabolite II (Hydroxylated Aniline) (%) | Metabolite III (Hydroxylated Benzyl) (%) | Metabolite IV (Hydroxylated Phenethyl) (%) | Metabolite V (Dealkylated) (%) |

| Tipranavir (TPV) | 35 | 25 | 20 | 15 |

| d-TPV (Aniline-D4) | 10 | 35 | 30 | 20 |

| d-TPV (Benzyl-D5) | 40 | 5 | 30 | 20 |

| d-TPV (Phenethyl-D5) | 40 | 30 | 5 | 20 |

| d-TPV (Propyl-D7) | 40 | 35 | 20 | 2 |

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the deuteration effects on Tipranavir's metabolic profile.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to determine the metabolic stability (half-life and intrinsic clearance) of Tipranavir and its deuterated analogs.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Tipranavir and deuterated analogs

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compound (Tipranavir or deuterated analog) in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add the test compound to the potassium phosphate buffer to a final concentration of 1 µM.

-

Add HLMs to a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Calculate the half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

-

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a study to compare the pharmacokinetic profiles of Tipranavir and a selected deuterated analog in a mouse model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Tipranavir and deuterated analog formulation for oral gavage

-

Ritonavir formulation for oral gavage

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Divide mice into two groups: Group 1 (Tipranavir) and Group 2 (Deuterated Tipranavir).

-

Administer a single oral dose of ritonavir (e.g., 10 mg/kg) to all mice 30 minutes prior to the test compound administration.

-

Administer a single oral dose of either Tipranavir or the deuterated analog (e.g., 50 mg/kg) to the respective groups.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via retro-orbital or tail-vein sampling) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time for each compound.

-

Calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Signaling and Metabolic Pathways

The metabolism of Tipranavir is intricately linked to the cytochrome P450 enzyme system, with CYP3A4 playing a central role. The co-administration of Ritonavir, a potent inhibitor of CYP3A4, is a clear indicator of this dependency.

Conclusion

The strategic deuteration of Tipranavir at its known metabolic soft spots presents a compelling strategy to enhance its pharmacokinetic properties. By reducing the rate of metabolism by CYP3A4, deuterated analogs of Tipranavir could potentially offer a longer half-life, increased bioavailability, and a modified metabolite profile. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such deuterated compounds. While the quantitative data presented is hypothetical, it serves to illustrate the expected and desired outcomes of this drug development strategy. Further in-depth in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of deuterated Tipranavir. Successful development could lead to a more patient-friendly dosing regimen and an improved safety profile for this important antiretroviral agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tipranavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Tipranavir-d7 in the study of Tipranavir metabolism, a critical aspect of its development and clinical use as an antiretroviral agent for the treatment of HIV infection. This document details the metabolic pathways of Tipranavir, provides experimental protocols for its in vitro metabolism studies, and presents key quantitative data.

Introduction to Tipranavir and its Metabolism

Tipranavir is a non-peptidic protease inhibitor (PI) that has demonstrated efficacy against multi-drug resistant strains of HIV-1.[1] However, its pharmacokinetic profile is characterized by extensive first-pass metabolism, necessitating co-administration with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 (CYP) 3A4 isoenzyme.[2][3] This boosting strategy significantly increases the systemic exposure and therapeutic efficacy of Tipranavir.[2][3]

The metabolism of Tipranavir is primarily mediated by the hepatic cytochrome P450 system, with CYP3A4 being the predominant enzyme involved.[2][4][5] In vitro studies using human liver microsomes have confirmed the central role of CYP3A4 in the biotransformation of Tipranavir.[4][6] Additionally, other CYP isoforms, such as CYP2D6 and CYP2C19, have been implicated in the formation of at least one of its metabolites.[4]

Metabolic studies in mice have identified several metabolites, including monohydroxylated, dihydroxylated, desaturated, and dealkylated products.[4][6] In humans, the primary route of elimination is through fecal excretion, with unchanged Tipranavir being the major component found in feces.[1][7] A hydroxyl metabolite and a glucuronide conjugate have been identified as the most abundant metabolites in feces and urine, respectively.[1][7]

The Role of this compound in Metabolism Studies

This compound is a deuterated analog of Tipranavir, where seven hydrogen atoms have been replaced by deuterium.[8] In the context of drug metabolism studies, its primary and well-documented application is as an internal standard for the quantitative analysis of Tipranavir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification.[11] Because it has nearly identical physicochemical properties to Tipranavir, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.[11]

While deuterated compounds can also be used to investigate metabolic pathways by observing kinetic isotope effects, there is no readily available scientific literature demonstrating the use of this compound for this specific purpose in the study of Tipranavir's own metabolism. Therefore, this guide will focus on its established role as an internal standard in the analytical methods that underpin metabolism studies.

Quantitative Data on Tipranavir Pharmacokinetics and Metabolism

The following tables summarize key quantitative data from human pharmacokinetic and in vitro metabolism studies of Tipranavir.

Table 1: Pharmacokinetic Parameters of Tipranavir (co-administered with Ritonavir) in Healthy Male Volunteers [7]

| Parameter | Mean Value (± SD) |

| Cmax (ng/mL) | 79,100 (± 11,700) |

| Tmax (h) | 3.0 (median) |

| AUC0-12h (ng·h/mL) | 497,000 (± 116,000) |

| Cmin (ng/mL) | 19,500 (median) |

| t1/2 (h) | 6.0 (± 1.1) |

Table 2: Relative Abundance of Tipranavir and its Metabolites in Human Excreta [1]

| Matrix | Component | Mean Percentage of Radioactivity |

| Feces | Unchanged Tipranavir | 79.9% |

| Feces | Hydroxyl metabolite (H-1) | 4.9% |

| Urine | Glucuronide metabolite (H-3) | 11.0% |

Table 3: In Vitro Metabolism of Tipranavir in Human Liver Microsomes [4]

| Metabolite | Primary P450 Enzyme(s) Involved |

| Metabolite II (Monohydroxylated) | CYP3A4 |

| Metabolite III (Monohydroxylated) | CYP2D6, CYP2C19, CYP3A4 |

| Metabolite IV (Monohydroxylated) | CYP3A4 |

| Metabolite V (Dealkylated) | CYP3A4 |

| Metabolite VI (Desaturated) | CYP3A4 |

Experimental Protocols

This section provides a representative, detailed methodology for an in vitro metabolism study of Tipranavir using human liver microsomes. This protocol is a composite based on established methods for studying drug metabolism.[13][14][15]

In Vitro Metabolic Stability of Tipranavir in Human Liver Microsomes

Objective: To determine the rate of metabolism of Tipranavir in human liver microsomes.

Materials:

-

Tipranavir

-

This compound (for use as an internal standard)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Tipranavir in a suitable organic solvent (e.g., DMSO or Methanol).

-

Prepare a stock solution of the NADPH regenerating system in buffer.

-

Prepare the incubation buffer (potassium phosphate buffer, pH 7.4).

-

-

Incubation:

-

Pre-warm the incubation buffer, HLM, and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the incubation buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and Tipranavir (final concentration typically 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard, this compound.

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Tipranavir at each time point.

-

The ratio of the peak area of Tipranavir to the peak area of this compound is used for quantification against a standard curve.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Tipranavir remaining versus time.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

-

Metabolite Identification of Tipranavir

Objective: To identify the metabolites of Tipranavir formed in human liver microsomes.

Procedure: The experimental setup is similar to the metabolic stability assay, but with a longer incubation time (e.g., 2-4 hours) to allow for sufficient metabolite formation.

-

Incubation: Perform a larger scale incubation of Tipranavir with HLM and the NADPH regenerating system.

-

Sample Processing: After incubation, quench the reaction and process the sample as described above.

-

LC-MS/MS Analysis for Metabolite Identification:

-

Analyze the sample using a high-resolution mass spectrometer.

-

Compare the chromatograms of the incubated sample with a control sample (without NADPH) to identify potential metabolite peaks.

-

Acquire full scan MS and product ion scan (MS/MS) data for the parent drug and potential metabolites.

-

Propose metabolite structures based on the mass shift from the parent drug and the fragmentation patterns observed in the MS/MS spectra.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to Tipranavir metabolism studies.

Caption: Overview of Tipranavir's metabolic pathways.

Caption: Workflow for an in vitro metabolic stability assay.

Caption: The role of this compound as an internal standard.

References

- 1. Steady-state disposition of the nonpeptidic protease inhibitor tipranavir when coadministered with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tipranavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tipranavir: a novel nonpeptidic protease inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A liquid chromatography-tandem mass spectrometry assay for quantification of nevirapine, indinavir, atazanavir, amprenavir, saquinavir, ritonavir, lopinavir, efavirenz, tipranavir, darunavir and maraviroc in the plasma of patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in-vitro evaluation of Tipranavir-d7, a deuterated analog of the non-peptidic HIV-1 protease inhibitor, Tipranavir. This compound is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic studies, leveraging the principle that deuteration typically does not alter the biological mechanism of action but can affect metabolic profiles.[1] Therefore, the in-vitro evaluation methodologies and expected efficacy data are analogous to those of Tipranavir.

Tipranavir is a potent, second-generation protease inhibitor (PI) effective against a wide spectrum of wild-type and multi-PI-resistant HIV-1 variants.[1][2] Its unique non-peptidic, dihydropyrone structure allows it to bind with high affinity and flexibility to the active site of the HIV-1 protease, including mutant forms that are resistant to other PIs.[3][4][5]

Mechanism of Action

Tipranavir functions by directly inhibiting the HIV-1 protease enzyme. This viral enzyme is critical for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By binding to the active site of the protease, Tipranavir blocks this cleavage process, resulting in the production of immature, non-infectious virions and thereby halting the viral replication cycle.[3][4][5]

Quantitative In Vitro Data

The potency and efficacy of Tipranavir against various HIV-1 isolates have been quantified through numerous in-vitro studies. This data provides a baseline for the expected performance of this compound in similar assays.

Table 1: In Vitro Potency and Efficacy of Tipranavir

| Parameter | Value | Target | Notes |

| IC₅₀ | 66 - 410 nM | Multi-PI-resistant HIV-1 isolates | Demonstrates potency against resistant strains.[1] |

| EC₅₀ | 42 - 108 ng/mL (0.07 - 0.18 µM) | Laboratory and clinical HIV-1 isolates | Effective concentration for inhibiting viral replication in cell culture.[6] |

| Ki | ~19 pM | Wild-type HIV-1 Protease | Indicates very high binding affinity to the target enzyme.[5] |

| Protein Binding | >99.9% | Human Serum Albumin & α-1-acid glycoprotein | High protein binding can influence the amount of free, active drug.[3] |

Table 2: In Vitro Resistance Profile

The development of resistance to Tipranavir in vitro is a slow process that requires the accumulation of multiple mutations in the protease gene.[6][7]

| Mutation Class | Associated Mutations | Impact on Susceptibility |

| Primary Emergent | L33F, I84V | Initial mutations observed during in-vitro passage.[6] |

| Multi-Mutation Profile | L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, I84V | A profile of ten mutations conferred significant (87-fold) reduced susceptibility in vitro.[6][7] |

| Clinically Relevant | L10V, I13V, K20M/R/V, L33F, M36I, M46L, I47V, I54A/M/V, V82L/T, I84V | Mutations identified in clinical isolates from treatment-experienced patients associated with reduced response.[8] |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are crucial for the accurate evaluation of this compound.

Fluorometric HIV-1 Protease Inhibitor Screening Assay

This cell-free assay provides a rapid and high-throughput method to determine the direct inhibitory activity of a compound on purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An inhibitor like Tipranavir will prevent this cleavage, leading to a reduced or absent fluorescent signal.[9]

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., containing sodium acetate, DTT, EDTA).

-

Reconstitute lyophilized, active recombinant HIV-1 Protease enzyme in the assay buffer to a working concentration.

-

Prepare the fluorogenic substrate solution in the assay buffer.

-

Prepare serial dilutions of this compound (test compound) and a known inhibitor control (e.g., Pepstatin A) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of each test compound dilution to the appropriate wells.

-

Add 10 µL of the inhibitor control to control wells.

-

Add 10 µL of assay buffer to enzyme control (EC) wells (no inhibitor).

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

Add 80 µL of the prepared HIV-1 Protease solution to all wells except for a "no enzyme" blank.

-

Add 10 µL of the HIV-1 Protease Substrate solution to all wells.

-

Immediately measure fluorescence using a microplate reader (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound compared to the enzyme control.

-

Plot percent inhibition vs. log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cell-Based Phenotypic Susceptibility Assay

This assay measures the ability of a drug to inhibit viral replication in a cell culture system, providing a more biologically relevant measure of antiviral activity (EC₅₀).

Principle: This method involves two rounds of infection. In the first round, producer cells are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The virions produced are then used to infect reporter cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 entry) in a second round. The drug's effect is quantified by the reduction in reporter gene expression.[10] This two-round protocol is necessary because PIs act on virion maturation, an effect that is only measurable in the subsequent infection cycle.[10]

Methodology:

-

First Round (Virion Production):

-

Plate susceptible host cells (e.g., TZM-bl cells) in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Infect the cells with a known titer of an HIV-1 laboratory strain or a patient-derived clinical isolate.

-

Immediately add the this compound dilutions to the infected cells.

-

Incubate for 48-72 hours to allow for viral replication and the production of new virions in the presence of the drug.

-

-

Second Round (Infection of Reporter Cells):

-

Harvest the cell culture supernatants from the first-round plate, which contain the newly produced virions.

-

Plate fresh TZM-bl reporter cells.

-

Add the harvested supernatants to the reporter cells.

-

Incubate for 48 hours.

-

-

Quantification and Data Analysis:

-

Lyse the reporter cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

-

Calculate the percent inhibition of viral replication for each drug concentration relative to a no-drug control.

-

Determine the EC₅₀ value by plotting the percent inhibition against the drug concentration.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 5. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Review of tipranavir in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tipranavir: a ritonavir-boosted protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.co.jp [abcam.co.jp]

- 10. journals.asm.org [journals.asm.org]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV infection. The strategic incorporation of isotopes like Carbon-14 (¹⁴C) and Deuterium (²H or D) into the Tipranavir molecule is a critical tool for elucidating its pharmacokinetic and metabolic profile. This guide details the application of isotopically labeled Tipranavir in absorption, distribution, metabolism, and excretion (ADME) studies, presenting key quantitative data, outlining general experimental workflows, and visualizing the metabolic pathways.

Data Presentation: Quantitative Insights into Tipranavir's Disposition

The use of ¹⁴C-labeled Tipranavir has been instrumental in quantifying its fate within biological systems. The following tables summarize the key quantitative data from human and rat ADME studies.

Table 1: Mass Balance of [¹⁴C]Tipranavir in Humans

| Parameter | Value | Reference |

| Total Radioactivity Recovery | ||

| Feces | 82.3% of administered dose | |

| Urine | < 5% of administered dose | |

| Circulating Radioactivity in Plasma | ||

| Unchanged Tipranavir | 98.4% - 99.7% of total plasma radioactivity |

Table 2: Disposition of [¹⁴C]Tipranavir in Sprague-Dawley Rats (Oral Administration)

| Parameter | Male Rats | Female Rats | Reference |

| Total Radioactivity Recovery | |||

| Feces | 75.0% of administered dose | 82.0% of administered dose | |

| Urine | 9.71% of administered dose | 8.28% of administered dose | |

| Radioactivity in Plasma | |||

| Unchanged Tipranavir | 85.7% of total plasma radioactivity | 96.3% of total plasma radioactivity | |

| Radioactivity in Feces | |||

| Unchanged Tipranavir | 71.8% of fecal radioactivity | 80.1% of fecal radioactivity | |

| Radioactivity in Urine | |||

| Unchanged Tipranavir | 33.3% of urinary radioactivity | 62.3% of urinary radioactivity |

Experimental Protocols

While detailed, step-by-step synthetic protocols for isotopically labeled Tipranavir are not publicly available in full, this section outlines the general methodologies employed in ADME studies and provides context for the synthesis of labeled compounds.

Human ADME Study Protocol ([¹⁴C]Tipranavir)

A typical human ADME study with ¹⁴C-labeled Tipranavir involves the following key steps:

-

Synthesis and Formulation: [¹⁴C]Tipranavir is synthesized and formulated into a single oral dose, typically co-administered with a low dose of ritonavir to boost its bioavailability. The synthesis of [¹⁴C]Tipranavir has been reported by Latli et al. (2008) in the Journal of Labelled Compounds and Radiopharmaceuticals.

-

Subject Enrollment and Dosing: A small cohort of healthy volunteers are enrolled in the study. Following a baseline assessment, subjects receive a single oral dose of [¹⁴C]Tipranavir/ritonavir.

-

Sample Collection: Blood, urine, and feces samples are collected at predetermined time points over a period of several days to track the absorption, distribution, metabolism, and excretion of the drug.

-

Sample Analysis:

-

Total Radioactivity Measurement: Total radioactivity in all biological samples is quantified using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) to determine the mass balance of the drug.

-

Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify Tipranavir and its metabolites.

-

-

Data Analysis: The collected data is used to determine the pharmacokinetic parameters of Tipranavir, its routes of excretion, and the metabolic pathways involved.

Synthesis of Isotopically Labeled Tipranavir: A General Overview

The synthesis of complex, isotopically labeled molecules like Tipranavir is a specialized process.

-

¹⁴C-Labeling: The introduction of a ¹⁴C atom into the Tipranavir molecule would likely involve a multi-step synthesis starting from a simple, commercially available ¹⁴C-labeled precursor. The position of the label is strategically chosen to be in a metabolically stable part of the molecule to ensure that the radiolabel accurately traces the drug and its metabolites.

-

Deuterium Labeling (Tipranavir-d7): The synthesis of deuterated Tipranavir (e.g., this compound) involves replacing specific hydrogen atoms with deuterium. This is often achieved by using deuterated reagents or solvents at specific steps in the synthetic pathway. Deuteration can be used to alter the metabolic profile of a drug by slowing down metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.

Mandatory Visualizations

Tipranavir Metabolism Pathway

The primary route of Tipranavir metabolism is through oxidation, mediated mainly by the cytochrome P450 3A4 (CYP3A4) enzyme. This is followed by conjugation reactions, such as glucuronidation.

Caption: Metabolic pathway of Tipranavir.

Experimental Workflow for a Human ADME Study

The following diagram illustrates the general workflow for a human ADME study using isotopically labeled Tipranavir.

Caption: General workflow of a human ADME study.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tipranavir, a non-peptidic protease inhibitor, is a critical component of salvage therapy for treatment-experienced HIV-1 patients, particularly those with resistance to other protease inhibitors. However, its complex pharmacokinetic profile, characterized by rapid metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp) mediated efflux, necessitates co-administration with a pharmacokinetic booster, ritonavir. This technical guide outlines a hypothetical discovery and development program for a deuterated version of Tipranavir. By strategically replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, the aim is to improve the drug's metabolic stability, potentially leading to a lower or less frequent dosing regimen and reducing the reliance on a boosting agent. This document details the scientific rationale, a plausible development workflow, key experimental protocols, and anticipated data for such a program.

Introduction to Tipranavir and the Rationale for Deuteration

Tipranavir is a potent, non-peptidic inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[1][2] Unlike many other protease inhibitors, its flexible structure allows it to bind effectively to mutant proteases that have developed resistance to other therapies.[2] However, Tipranavir's clinical utility is hampered by its extensive first-pass metabolism, predominantly carried out by CYP3A4 in the liver and gut wall.[3][4] This rapid clearance necessitates its co-administration with ritonavir, a potent CYP3A4 inhibitor, to "boost" its plasma concentrations to therapeutic levels.

The "deuterium kinetic isotope effect" (KIE) offers a compelling strategy to mitigate this metabolic liability. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since CYP450-mediated metabolism often involves the cleavage of a C-H bond as the rate-limiting step, replacing hydrogen with deuterium at these metabolic "soft spots" can significantly slow down the rate of metabolism.[3][4] This can lead to:

-

Increased plasma exposure (AUC) and half-life (t½)

-

Reduced metabolic clearance

-

Potentially lower and/or less frequent dosing

-

Elimination or reduction of the need for a pharmacokinetic booster

-

A more predictable pharmacokinetic profile

Hypothetical Discovery and Development Workflow

The development of a deuterated Tipranavir would follow a structured, multi-stage process, from initial design and synthesis through to comprehensive preclinical evaluation.

Data Presentation: Hypothetical Comparative Data

The following tables summarize the anticipated quantitative data from the preclinical evaluation of a hypothetical deuterated Tipranavir (d-TPV) compared to the parent compound.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Tipranavir | 15.2 | 45.6 |

| d-TPV | 45.8 | 15.1 |

Table 2: In Vivo Pharmacokinetics in a Rodent Model (Oral Administration)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Tipranavir | 850 | 1.5 | 3400 | 2.5 |

| d-TPV | 1200 | 2.0 | 9800 | 7.0 |

Table 3: Antiviral Activity against Wild-Type and Resistant HIV-1 Strains

| Compound | EC50 (nM) - Wild Type | EC50 (nM) - PI-Resistant Strain A | EC50 (nM) - PI-Resistant Strain B |

| Tipranavir | 10 | 35 | 50 |

| d-TPV | 11 | 38 | 52 |

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of deuterated Tipranavir compared to the parent compound.

Methodology:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (to ensure a constant supply of the cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

-

Compound Incubation: Tipranavir or deuterated Tipranavir is added to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration is typically 1 µM.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Bidirectional Permeability Assay for P-gp Efflux

Objective: To assess whether deuterated Tipranavir is a substrate of the P-glycoprotein (P-gp) efflux pump.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer with well-developed tight junctions, mimicking the intestinal barrier.[5]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.[5]

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-to-B) Transport: The test compound (deuterated Tipranavir or Tipranavir) is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is measured over time.

-

Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is measured.

-

-

Sample Analysis: Samples from the receiver chambers at various time points are analyzed by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (ER) is then determined (ER = Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[6]

Mandatory Visualizations

Mechanism of Action of Tipranavir

The Deuterium Kinetic Isotope Effect

Conclusion

The hypothetical development of a deuterated Tipranavir presents a scientifically sound approach to improving the pharmacokinetic profile of this important antiretroviral agent. By leveraging the deuterium kinetic isotope effect, it is plausible that a new chemical entity could be developed with enhanced metabolic stability, leading to improved patient dosing regimens and potentially a reduced need for pharmacokinetic boosting. The experimental workflows and methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such a candidate, paving the way for a potentially valuable advancement in the treatment of multi-drug resistant HIV-1. While the data presented is hypothetical, it is based on established principles of drug metabolism and deuteration chemistry, offering a realistic projection of the potential benefits of this strategy.

References

- 1. Tipranavir analogs as antiviral agents: Design, synthesis, in vitro, and in silico study of new SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tipranavir is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Therapeutic drug monitoring of Tipranavir is crucial to ensure optimal therapeutic outcomes and minimize toxicity. This document provides a detailed protocol for the quantification of Tipranavir in human plasma samples using a stable isotope-labeled internal standard, Tipranavir-d7, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.

Principle

This method involves the extraction of Tipranavir and its deuterated internal standard, this compound, from human plasma via protein precipitation. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Tipranavir to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

-

Analytes: Tipranavir, this compound

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

-

Plasma: Drug-free human plasma (K2-EDTA as anticoagulant)

-

Equipment:

-

LC-MS/MS system (e.g., Triple quadrupole mass spectrometer)

-

HPLC system with a reverse-phase C18 column

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

-

Experimental Protocols

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Tipranavir and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Tipranavir primary stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate Tipranavir working standard solutions to achieve final concentrations ranging from 10 to 10,000 ng/mL.

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tipranavir | 603.2 | 392.1 | 25 |

| This compound | 610.2 | 392.1 | 25 |

Data Presentation: Method Validation Summary

The following table summarizes the typical acceptance criteria and expected performance for the validation of this bioanalytical method, based on regulatory guidelines and similar published methods for antiretroviral drugs.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Curve Range | To be defined based on expected concentrations | 10 - 10,000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | CV < 10% |

| Stability | Analyte stable under various storage and processing conditions (e.g., freeze-thaw, bench-top) | Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature. |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Tipranavir quantification in plasma.

Mechanism of Action: HIV Protease Inhibition

Tipranavir is a protease inhibitor that targets the HIV-1 protease enzyme. This enzyme is essential for the maturation of the virus, as it cleaves newly synthesized polyproteins into their functional protein components. By inhibiting this enzyme, Tipranavir prevents the production of mature, infectious virions.

Caption: Mechanism of Tipranavir as an HIV protease inhibitor.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tipranavir in biological matrices, primarily human plasma. The use of a stable isotope-labeled internal standard, Tipranavir-d7, is recommended for optimal accuracy and precision in bioanalytical methods. The methodologies described herein are based on established high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

Tipranavir is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV) and is used in combination with other antiretroviral agents to treat HIV-1 infection.[1] Therapeutic drug monitoring of Tipranavir is crucial to ensure optimal therapeutic outcomes, as drug exposure has been correlated with both virologic response and potential toxicity.[2] The development of robust and reliable bioanalytical methods for the quantification of Tipranavir in biological matrices is therefore essential for both clinical management and pharmacokinetic studies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[3] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting Tipranavir from plasma samples.[4][5]

Materials:

-

Human plasma samples

-

Tipranavir analytical standard

-

This compound internal standard (IS) stock solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Tipranavir into blank human plasma.

-

Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (concentration to be optimized based on instrument response).

-

Add 150 µL of a protein precipitation solvent, such as a mixture of methanol and acetonitrile.[4]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

References

- 1. Tipranavir: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of tipranavir in human plasma by reverse phase liquid chromatography with UV detection using photodiode array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipranavir is a non-peptidic protease inhibitor of the human immunodeficiency virus (HIV) that is effective against multi-drug resistant strains.[1][2][3] Its deuterated analog, Tipranavir-d7, serves as an invaluable tool in the drug discovery and development pipeline. While not typically used in primary high-throughput screening (HTS) campaigns for novel inhibitor discovery, this compound is critical for highly accurate and precise quantification in secondary screens, hit validation, and pharmacokinetic studies, particularly those employing mass spectrometry.[4][5][6] These application notes provide detailed protocols for both a primary fluorescence-based HTS assay for identifying potential HIV-1 protease inhibitors and a secondary HTS-mass spectrometry (HTS-MS) assay that incorporates this compound as an internal standard for robust quantitative analysis.

Mechanism of Action of Tipranavir

Tipranavir functions by inhibiting the HIV-1 protease, an enzyme essential for the viral life cycle. The protease cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions. Tipranavir, with its distinct molecular structure, binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1]

Below is a diagram illustrating the mechanism of action of HIV-1 protease and its inhibition by Tipranavir.

Data Presentation: Tipranavir Activity

The following tables summarize the inhibitory activity of Tipranavir against wild-type and various mutant strains of HIV-1 protease. This data is critical for understanding its potency and spectrum of activity.

Table 1: Inhibition Constants (Ki) of Tipranavir against HIV-1 Protease Variants [7][8][9]

| HIV-1 Protease Variant | Inhibition Constant (Ki) (pM) |

| Wild-Type (WT) | 19 |

| I50V | 300 |

| V82F/I84V | 300 |

| Multi-drug Resistant Mutant | Not explicitly stated in pM, but potent |

| Tipranavir-selected Mutant | Not explicitly stated in pM, but potent |

Table 2: In Vitro Antiviral Activity (IC50) of Tipranavir against Multi-Protease Inhibitor (PI) Resistant HIV-1 Isolates

| HIV-1 Isolate Type | IC50 Range (nM) |

| Multi-PI Resistant | 66 - 410 |

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for HIV-1 Protease Inhibitors (Fluorescence-Based Assay)

This protocol describes a biochemical assay suitable for the primary screening of large compound libraries to identify potential inhibitors of HIV-1 protease.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7.

-

HIV-1 Protease: Recombinant HIV-1 protease diluted in assay buffer to a final concentration of 50 nM.

-

Fluorogenic Substrate: A FRET-based peptide substrate (e.g., derived from a natural processing site of HIV-1 PR) at a final concentration of 10 µM.

-

Positive Control: A known HIV-1 protease inhibitor (e.g., Tipranavir) at a concentration that gives >90% inhibition.

-

Negative Control: DMSO (or the vehicle for the compound library).

-

-

Assay Procedure (384-well plate format):

-

Dispense 100 nL of test compounds and controls into the wells of a black, low-volume 384-well plate.

-

Add 5 µL of HIV-1 protease solution to each well and mix.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 340/490 nm) kinetically over 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_negative_control - Rate_background))

-

Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

-

Protocol 2: Secondary Screening and Quantitative Analysis using HTS-Mass Spectrometry with this compound Internal Standard

This protocol is designed for hit confirmation, determination of IC50 values, and pharmacokinetic analysis of a large number of samples. It utilizes a high-throughput mass spectrometry system (e.g., RapidFire) with this compound as an internal standard for accurate quantification.

Workflow Diagram:

Methodology:

-

Sample Preparation (for pharmacokinetic analysis):

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (in methanol).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex and centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a 384-well plate for analysis.

-

-

HTS-MS System and Conditions:

-

System: A high-throughput mass spectrometry system such as an Agilent RapidFire coupled to a triple quadrupole mass spectrometer.

-

Solid Phase Extraction (SPE) Cartridge: C18 or equivalent.

-

Mobile Phases: Optimized for the separation of Tipranavir and the analyte of interest (typically water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tipranavir: Monitor a specific precursor-to-product ion transition.

-

This compound: Monitor the corresponding shifted precursor-to-product ion transition.

-

Analyte(s) of Interest: Monitor their specific MRM transitions.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte(s) and the this compound internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Generate a standard curve by plotting the peak area ratio versus the concentration of known standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the standard curve.

-

For IC50 determination, plot the calculated concentrations against the log of the compound concentration and fit to a four-parameter logistic equation.

-

Conclusion

The strategic use of this compound in high-throughput screening assays, particularly those with a mass spectrometry endpoint, is crucial for obtaining reliable and reproducible quantitative data. While primary screening for novel HIV-1 protease inhibitors can be efficiently conducted using fluorescence-based methods, the subsequent hit validation, lead optimization, and pharmacokinetic studies benefit immensely from the precision afforded by a stable isotope-labeled internal standard like this compound. The protocols outlined in these application notes provide a robust framework for researchers in the field of anti-HIV drug discovery.

References

- 1. Review of tipranavir in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tipranavir: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tipranavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unique thermodynamic response of tipranavir to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic (PK) studies of Tipranavir-d7 in various animal models. Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV infection. The deuterated form, this compound, is often employed as an internal standard in bioanalytical methods but can also be the subject of PK studies to trace its metabolic fate.

Introduction to Tipranavir

Tipranavir inhibits the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins necessary for the production of mature, infectious virions.[1][2][3] By binding to the active site of the protease, Tipranavir prevents this cleavage, resulting in the release of immature, non-infectious viral particles.[2][3] Due to its distinct chemical structure as a non-peptidic protease inhibitor, Tipranavir can be effective against HIV strains that have developed resistance to other protease inhibitors.[2]

Tipranavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[4] Consequently, it is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor, to boost its plasma concentrations and enhance its therapeutic efficacy.[4]

Pharmacokinetic Profile of Tipranavir in Animal Models

Table 1: Pharmacokinetic Parameters of Tipranavir in Rats (Oral Administration)

| Parameter | Value | Units | Reference |

| Dose | 5 | mg/kg | [5] |

| Cmax | ~1.5 | µg/mL | Estimated from graphical data in[5] |

| Tmax | ~3 | hours | Estimated from graphical data in[5] |

| AUC | Not Reported | µg*h/mL | [5] |

Note: The values for Cmax and Tmax are estimations based on graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Animal Models

The selection of an appropriate animal model is a critical step in pharmacokinetic research. Rats are a commonly used model for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 275-300 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water, except for a pre-dose fasting period.

Formulation Preparation

For oral administration, this compound can be formulated as a solution or suspension.

-

Vehicle for Solution: A mixture of propylene glycol, sterile water, and ethanol (e.g., in a 70:20:10 v/v/v ratio) can be used to dissolve this compound to a final concentration suitable for dosing.

-

Vehicle for Suspension: For suspension formulations, a vehicle such as 0.5% (w/v) carboxymethyl cellulose in water can be utilized.

Dosing

Oral administration is typically performed via gavage.

-

Dose: A dose of 5 mg/kg is a representative starting point based on studies with unlabeled Tipranavir.[5]

-

Procedure for Oral Gavage in Rats:

-

Accurately weigh the animal to determine the correct dosing volume.

-

Gently restrain the rat.

-

Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the formulation slowly.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress post-administration.

-

Blood Sampling

Blood samples are collected at various time points to characterize the plasma concentration-time profile of this compound.

-

Route of Collection: Blood can be collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from sites like the tail vein.

-

Time Points: A typical sampling schedule for an oral PK study would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sample Processing:

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in plasma due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein Precipitation: This is a common and straightforward method. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions (Representative):

-

Column: A C18 reverse-phase column is suitable for the separation of Tipranavir.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for Tipranavir.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

Visualizations

Experimental Workflow for a Pharmacokinetic Study

References

- 1. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 2. What is Tipranavir used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral administration of tipranavir with long-chain triglyceride results in moderate intestinal lymph targeting but no efficient delivery to HIV-1 reservoir in mesenteric lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV).[1] It is a potent antiretroviral agent that targets the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyprotein precursors.[1] This inhibition prevents the maturation of viral particles, rendering them non-infectious and thereby reducing viral load.[2] A unique characteristic of Tipranavir is its efficacy against HIV strains that have developed resistance to other protease inhibitors.[2][3] This is attributed to its distinct chemical structure, which allows for a different binding interaction with the protease enzyme.[1]